3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
CAS No.:
Cat. No.: VC8489723
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O6S |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C19H20N2O6S/c1-13-5-6-14(12-17(13)28(25,26)21-7-9-27-10-8-21)18(22)20-16-4-2-3-15(11-16)19(23)24/h2-6,11-12H,7-10H2,1H3,(H,20,22)(H,23,24) |
| Standard InChI Key | XOFOVSJRRQGMAW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of two aromatic rings connected via an amide bond. The primary benzoic acid moiety () is substituted at the 3-position with an amide-linked benzoyl group. This benzoyl group, in turn, is functionalized at the 4-methyl and 3-sulfonyl positions, with the sulfonyl group bonded to a morpholine ring (Figure 1). Key structural attributes include:
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Molecular weight: 404.4 g/mol.
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IUPAC Name: 3-[(4-Methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid.
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SMILES:
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3.
The morpholine sulfonyl group introduces both polar and hydrophobic characteristics, potentially enhancing membrane permeability and target binding affinity .
Spectroscopic and Computational Data
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InChIKey: XOFOVSJRRQGMAW-UHFFFAOYSA-N.
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Canonical SMILES: Confirms the absence of tautomeric or isomeric variability.
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X-ray crystallography: No direct data exists, but analogous sulfonamide-benzoic acid structures exhibit planar amide linkages and twisted morpholine conformations .
Synthesis and Preparation
Optimization Challenges
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Selectivity: Avoiding over-sulfonation or premature hydrolysis of the morpholine sulfonyl group.
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Purification: Chromatographic separation or recrystallization from ethanol/water mixtures may be required to isolate the product .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic morpholine and aromatic groups; enhanced in polar aprotic solvents (e.g., DMSO, DMFA) .
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pKa: The carboxylic acid (≈2.5) and sulfonamide (≈8.5) groups confer pH-dependent solubility .
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Thermal stability: Decomposition above 250°C, consistent with benzoic acid derivatives.
Reactivity Profile
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Nucleophilic sites: The amide nitrogen and sulfonyl oxygen may participate in hydrogen bonding or coordinate with metal ions .
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Electrophilic substitution: The electron-withdrawing sulfonyl group directs further substitution to the para position of the benzoyl ring .
Comparative Analysis with Analogous Compounds
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